Structural and Oxidation State Differentiation vs. SMOPS (Sulfinate Analog)
The primary differentiator between the target sulfonate and its closest analog, Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), is the sulfur oxidation state [1]. The target compound is a sulfonate (R-SO₃⁻), while SMOPS is a sulfinate (R-SO₂⁻). This is quantitatively reflected in both their molecular formulas and masses. The sulfonate has a molecular formula of C₄H₇NaO₅S (MW 190.15 g/mol) and a S(=O)₂ bond environment, whereas the sulfinate is C₄H₇NaO₄S (MW 174.15 g/mol) with an S(=O) bond environment .
| Evidence Dimension | Molecular Identity and Oxidation State |
|---|---|
| Target Compound Data | C₄H₇NaO₅S, MW: 190.15 g/mol |
| Comparator Or Baseline | SMOPS (Sodium 3-methoxy-3-oxopropane-1-sulfinate): C₄H₇NaO₄S, MW: 174.15 g/mol |
| Quantified Difference | MW difference of 16.00 g/mol; an additional oxygen atom |
| Conditions | Calculated from standard atomic masses. Confirmed via SMILES notation from vendor databases. |
Why This Matters
The presence of an extra oxygen atom fundamentally alters the compound's reactivity and the chemical nature of any derived product, making the two compounds non-interchangeable for applications requiring a specific sulfur oxidation level.
- [1] Mendeley. A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. Describes SMOPS as a sulfinate transfer reagent. View Source
